molecular formula C15H23N2O6P B14430341 Phosphorylleucylphenylalanine CAS No. 80826-98-8

Phosphorylleucylphenylalanine

Cat. No.: B14430341
CAS No.: 80826-98-8
M. Wt: 358.33 g/mol
InChI Key: XHDKBRXIGMXIDI-STQMWFEESA-N
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Description

Phosphorylleucylphenylalanine is a synthetic compound that combines the amino acids leucine and phenylalanine with a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorylleucylphenylalanine typically involves the phosphorylation of leucylphenylalanine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered enzymes. For example, phenylalanine ammonia lyase (PAL) from Petroselinum crispum has been used to produce phenylalanine analogues . These biocatalytic methods are advantageous due to their high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphorylleucylphenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine moiety can be oxidized to form tyrosine derivatives.

    Reduction: Reduction reactions can modify the phosphoryl group.

    Substitution: The phosphoryl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of leucylphenylalanine, which can have different biological and chemical properties.

Scientific Research Applications

Phosphorylleucylphenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphorylleucylphenylalanine involves its interaction with specific enzymes and receptors in biological systems. The phosphoryl group can mimic natural phosphorylation events, thereby influencing signal transduction pathways and protein functions. Molecular targets include kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorylleucylphenylalanine is unique due to its combined structure, which allows it to participate in both leucine and phenylalanine metabolic pathways while also being involved in phosphorylation processes. This dual functionality makes it a valuable compound for studying complex biochemical pathways and developing novel therapeutic agents .

Properties

CAS No.

80826-98-8

Molecular Formula

C15H23N2O6P

Molecular Weight

358.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-(phosphonoamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H23N2O6P/c1-10(2)8-12(17-24(21,22)23)14(18)16-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,18)(H,19,20)(H3,17,21,22,23)/t12-,13-/m0/s1

InChI Key

XHDKBRXIGMXIDI-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O

Origin of Product

United States

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